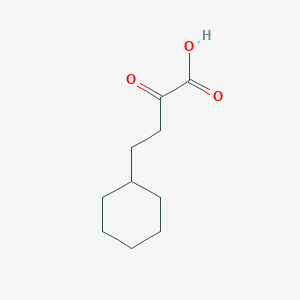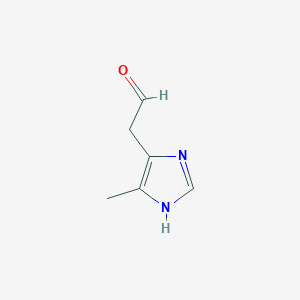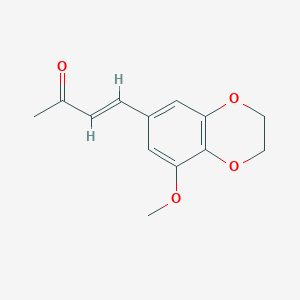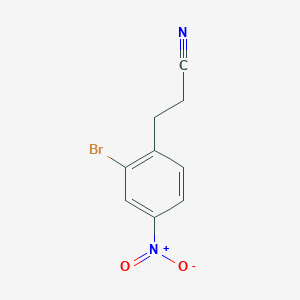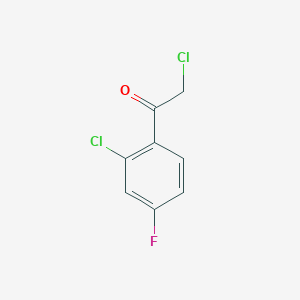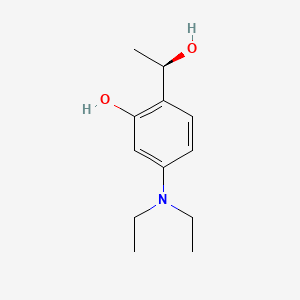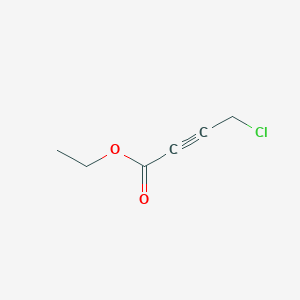
rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans: is a synthetic compound that belongs to the class of oxan-amine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans typically involves the following steps:
Formation of the Oxan Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxan ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods would typically involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitriles.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or reduce the oxan ring to a simpler structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may yield simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, the compound may be investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: The compound could be explored for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
2-(3-chlorophenyl)oxan-4-aminehydrochloride: A similar compound without the racemic mixture.
2-(4-chlorophenyl)oxan-4-aminehydrochloride: A compound with a different position of the chlorine atom on the phenyl ring.
Uniqueness: The unique aspect of rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-aminehydrochloride,trans lies in its specific stereochemistry and the position of the chlorine atom, which can influence its biological activity and reactivity.
Eigenschaften
Molekularformel |
C11H15Cl2NO |
|---|---|
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
(2R,4R)-2-(3-chlorophenyl)oxan-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11;/h1-3,6,10-11H,4-5,7,13H2;1H/t10-,11-;/m1./s1 |
InChI-Schlüssel |
YIHZPNGRRPVSHB-NDXYWBNTSA-N |
Isomerische SMILES |
C1CO[C@H](C[C@@H]1N)C2=CC(=CC=C2)Cl.Cl |
Kanonische SMILES |
C1COC(CC1N)C2=CC(=CC=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


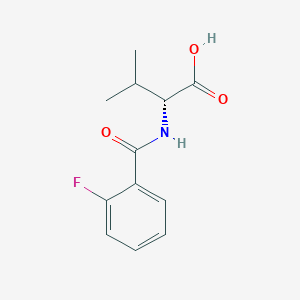

![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
